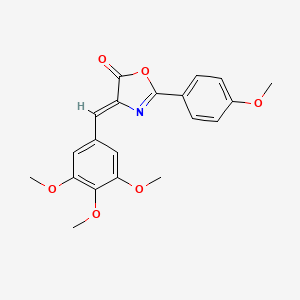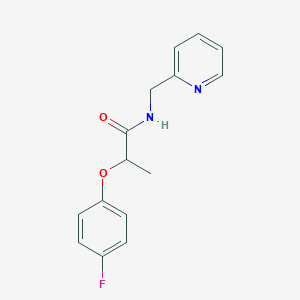![molecular formula C17H25NO7 B4956507 4-[3-(2-ethoxyphenoxy)propyl]morpholine oxalate](/img/structure/B4956507.png)
4-[3-(2-ethoxyphenoxy)propyl]morpholine oxalate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[3-(2-ethoxyphenoxy)propyl]morpholine oxalate is a chemical compound used in scientific research. It is a selective antagonist of the serotonin 5-HT7 receptor, which is involved in various physiological and pathological processes.
作用機序
4-[3-(2-ethoxyphenoxy)propyl]morpholine oxalate acts as a selective antagonist of the serotonin 5-HT7 receptor. It binds to the receptor and blocks its activation by serotonin, which is the natural ligand of the receptor. This inhibition of the 5-HT7 receptor can lead to various downstream effects, depending on the specific cellular context. For example, it can modulate the activity of ion channels, second messenger systems, and gene expression.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-[3-(2-ethoxyphenoxy)propyl]morpholine oxalate depend on the specific experimental conditions and cell types. However, some general effects have been reported in the literature. For example, 4-[3-(2-ethoxyphenoxy)propyl]morpholine oxalate can reduce the excitability of hippocampal neurons, increase the amplitude of inhibitory postsynaptic currents in the prefrontal cortex, and enhance the extinction of fear memory in rats. These effects suggest that 4-[3-(2-ethoxyphenoxy)propyl]morpholine oxalate may have potential therapeutic applications in the treatment of anxiety disorders and post-traumatic stress disorder.
実験室実験の利点と制限
One advantage of 4-[3-(2-ethoxyphenoxy)propyl]morpholine oxalate is its selectivity for the serotonin 5-HT7 receptor. This allows researchers to study the specific role of this receptor in various biological processes without affecting other serotonin receptors. Another advantage is its relatively low toxicity and good solubility in water and organic solvents. However, one limitation is its high cost, which may limit its widespread use in research. Another limitation is the lack of standardized protocols for its use, which may lead to inconsistent results across different studies.
将来の方向性
There are several future directions for the research on 4-[3-(2-ethoxyphenoxy)propyl]morpholine oxalate. First, more studies are needed to elucidate the downstream signaling pathways and gene expression changes induced by the inhibition of the serotonin 5-HT7 receptor. This can provide insights into the molecular mechanisms of psychiatric and neurological disorders and identify new drug targets. Second, the therapeutic potential of 4-[3-(2-ethoxyphenoxy)propyl]morpholine oxalate should be further explored in animal models and clinical trials. Third, the development of more potent and selective antagonists of the serotonin 5-HT7 receptor can improve the specificity and efficacy of the research and drug development in this field.
合成法
The synthesis of 4-[3-(2-ethoxyphenoxy)propyl]morpholine oxalate involves several steps. First, 3-(2-ethoxyphenoxy)propylamine is reacted with morpholine to form 4-[3-(2-ethoxyphenoxy)propyl]morpholine. Then, this compound is treated with oxalic acid to yield 4-[3-(2-ethoxyphenoxy)propyl]morpholine oxalate. The purity and yield of the final product can be improved by recrystallization.
科学的研究の応用
4-[3-(2-ethoxyphenoxy)propyl]morpholine oxalate is mainly used as a research tool to investigate the function of the serotonin 5-HT7 receptor. This receptor is involved in the regulation of circadian rhythms, mood, memory, learning, and cognition. Dysregulation of the 5-HT7 receptor has been implicated in various psychiatric and neurological disorders, such as depression, anxiety, schizophrenia, and Alzheimer's disease. Therefore, 4-[3-(2-ethoxyphenoxy)propyl]morpholine oxalate can be used to study the underlying mechanisms of these disorders and to develop new therapeutic strategies.
特性
IUPAC Name |
4-[3-(2-ethoxyphenoxy)propyl]morpholine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO3.C2H2O4/c1-2-18-14-6-3-4-7-15(14)19-11-5-8-16-9-12-17-13-10-16;3-1(4)2(5)6/h3-4,6-7H,2,5,8-13H2,1H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQJCJSYZJIACHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OCCCN2CCOCC2.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-(2-Ethoxyphenoxy)propyl]morpholine;oxalic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[3-methoxy-4-(2-propyn-1-yloxy)benzylidene]-1-{4-[(4-methylbenzyl)oxy]phenyl}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4956437.png)
![methyl 4-methyl-3-{[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]amino}benzoate](/img/structure/B4956445.png)
![N-[2-(2-methoxyphenyl)ethyl]-2-[3-oxo-1-(3-phenylpropyl)-2-piperazinyl]acetamide](/img/structure/B4956453.png)
![N-(3,4-dimethoxyphenyl)bicyclo[2.2.1]heptan-2-amine](/img/structure/B4956455.png)
![N-[5-(1,3-benzodioxol-5-yl)-1,3,4-thiadiazol-2-yl]-2,2,2-trifluoroacetamide](/img/structure/B4956468.png)
![1-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-(4-fluorophenyl)-4-piperidinecarboxamide](/img/structure/B4956470.png)

![3-({4-[2-(4-bromophenyl)-2-cyanovinyl]phenoxy}methyl)benzoic acid](/img/structure/B4956488.png)

![1-ethyl-4-{3-[1-(3-phenoxypropanoyl)-4-piperidinyl]propanoyl}piperazine](/img/structure/B4956503.png)
![ethyl 1-hydroxy-5-methoxy[1]benzofuro[2,3-f]quinoline-2-carboxylate](/img/structure/B4956505.png)
![5-(3-bromobenzylidene)-3-[(4,6-dimethyl-2-pyrimidinyl)amino]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4956514.png)
